Mgat2-IN-4

Biochemical assay IC50 determination Enzyme inhibition

Mgat2-IN-4 (CAS 1841424-92-7, molecular weight 437.54 g/mol, formula C27H27N5O) is a monoacylglycerol acyltransferase 2 (MGAT2) inhibitor belonging to the pyridinone chemical series. It is identified as compound 33 in the primary literature and demonstrates liver metabolic stability.

Molecular Formula C27H27N5O
Molecular Weight 437.5 g/mol
Cat. No. B12391048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMgat2-IN-4
Molecular FormulaC27H27N5O
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)C4=CCC(CC4)(C)C)C5=NNN=N5
InChIInChI=1S/C27H27N5O/c1-17-4-6-20(7-5-17)22-16-23(28-26(33)24(22)25-29-31-32-30-25)21-10-8-18(9-11-21)19-12-14-27(2,3)15-13-19/h4-12,16H,13-15H2,1-3H3,(H,28,33)(H,29,30,31,32)
InChIKeyXMQKWTWPIMYWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mgat2-IN-4 Procurement Guide: Chemical Identity and Baseline Characteristics of a Monoacylglycerol Acyltransferase 2 Inhibitor


Mgat2-IN-4 (CAS 1841424-92-7, molecular weight 437.54 g/mol, formula C27H27N5O) is a monoacylglycerol acyltransferase 2 (MGAT2) inhibitor belonging to the pyridinone chemical series [1]. It is identified as compound 33 in the primary literature and demonstrates liver metabolic stability [1]. The compound is intended for research applications in metabolic disorders including obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) [1].

Mgat2-IN-4 Procurement: Why MGAT2 Inhibitors Cannot Be Interchanged Without Quantitative Scrutiny


MGAT2 inhibitors exhibit substantial divergence in biochemical potency, species cross-reactivity, chemical stability in solution, and metabolic profiles that preclude generic substitution [1][2]. The clinical candidate BMS-963272 (compound 1) demonstrates nanomolar potency (hMGAT2 IC50 = 7.1 nM) but suffers from a low-level tautomerization in solution that yields diastereomers with approximately 75-fold reduced activity [1][3]. Mgat2-IN-4 (compound 33) was specifically optimized within a novel pyridinone series to address the deconjugation liability of the dihydropyridinone ring present in BMS-963272, thereby eliminating a significant source of solution instability that complicates assay reproducibility and data interpretation [1]. This chemical differentiation, combined with its distinct potency profile (hMGAT2 IC50 = 250 nM), means that experimental outcomes cannot be extrapolated between these compounds without explicit validation [1]. Procurement decisions must therefore be guided by the specific evidence dimensions presented below.

Mgat2-IN-4 Quantitative Evidence Guide: Comparator-Based Differentiation Dimensions for Scientific Procurement


Biochemical Potency: Mgat2-IN-4 IC50 Versus Clinical Candidate BMS-963272 and Lead Series Hit

Mgat2-IN-4 (compound 33) demonstrates an IC50 of 250 nM against human MGAT2 in a biochemical assay that directly measures diacylglycerol production from 2-monoacylglycerol substrate [1]. This potency is approximately 35-fold lower than the clinical candidate BMS-963272 (hMGAT2 IC50 = 7.1 nM), but represents a modest improvement over the original high-throughput screening hit compound 1 (hMGAT2 IC50 = 175 nM) from which the BMS series was derived [2]. The 250 nM IC50 value positions Mgat2-IN-4 as a moderately potent tool compound suitable for in vitro studies where extreme potency is not required or where the distinct chemical scaffold provides specific advantages.

Biochemical assay IC50 determination Enzyme inhibition MGAT2 pharmacology

Chemical Stability in Solution: Mgat2-IN-4 Eliminates Dihydropyridinone Ring Deconjugation Present in BMS-963272

Mgat2-IN-4 (compound 33) belongs to a novel pyridinone series specifically designed to address the deconjugation liability of the C3-C4 double bond in the dihydropyridinone ring that affects BMS-963272 (compound 1) [1]. BMS-963272 undergoes low-level tautomerization (<5%) in solution to form diastereomers (2a and 2b) that are approximately 75-fold less active against hMGAT2, introducing a source of variability that complicates efficacy data interpretation from in vivo studies [1][2]. The pyridinone scaffold of Mgat2-IN-4 was optimized to eliminate this tautomerization pathway, providing a chemically stable molecular framework that maintains a single, defined active species in solution [1]. This represents a critical differentiation for researchers requiring reproducible concentration-response relationships across extended experimental timelines.

Chemical stability Solution-phase tautomerization Assay reproducibility Drug discovery

Liver Metabolic Stability: Mgat2-IN-4 Demonstrates Favorable Hepatic Stability Comparable to Optimized Clinical Candidates

Mgat2-IN-4 (compound 33) exhibits liver metabolic stability, a property explicitly documented across multiple vendor technical datasheets and consistent with its inclusion in the optimized pyridinone series that demonstrated improved metabolic profiles relative to earlier lead compounds [1]. While specific quantitative stability metrics (e.g., half-life in liver microsomes, intrinsic clearance values) are not publicly available for Mgat2-IN-4, the compound was developed as part of a lead optimization campaign that successfully addressed the poor microsomal metabolic stability observed in the original HTS hit (compound 1), which was characterized by rapid degradation in liver microsomes [2][3]. The documented liver metabolic stability distinguishes Mgat2-IN-4 from early MGAT2 inhibitor scaffolds that suffered from rapid hepatic clearance, positioning it as a viable tool for studies requiring sustained target exposure.

Metabolic stability Liver microsomes ADME Drug metabolism

Selectivity Profile: Inferred Class-Level Selectivity of Mgat2-IN-4 Versus Related Acyltransferase Enzymes

Direct selectivity profiling data for Mgat2-IN-4 against related acyltransferase enzymes (DGAT1, DGAT2, MGAT1, MGAT3, ACAT1, ACAT2, AWAT1, AWAT2) are not publicly available. However, the pyridinone series from which Mgat2-IN-4 was derived was optimized for MGAT2 selectivity as part of the broader BMS MGAT2 inhibitor program [1]. For context, the highly optimized clinical candidate BMS-986172 demonstrates exceptional selectivity with no activity (IC50 > 30 μM) against DGAT1, DGAT2, MGAT1, AWAT1, AWAT2, DC3, ACAT1, and ACAT2, and only modest activity against MGAT3 (IC50 = 16 μM) [2]. BMS-963272 similarly demonstrates MGAT2-selective pharmacology in vivo, with no diarrhea observed in high-fat-diet-treated cynomolgus monkeys in contrast to selective DGAT1 inhibitors [3]. Mgat2-IN-4 is presumed to share this class-level selectivity profile, though users should verify selectivity requirements for their specific experimental context.

Selectivity profiling Off-target activity Acyltransferase Pharmacological specificity

Mgat2-IN-4 Optimal Application Scenarios: Evidence-Based Use Cases for Scientific Research and Procurement


In Vitro Biochemical and Cellular Assays Requiring Chemically Stable MGAT2 Inhibition Without Tautomerization Artifacts

Mgat2-IN-4 is optimally deployed in in vitro biochemical assays (IC50 = 250 nM) and cellular experiments where the chemical stability of the pyridinone scaffold eliminates the tautomerization liability present in dihydropyridinone-based inhibitors such as BMS-963272 [1][2]. This stability ensures that compound solutions maintain a single, defined active species over time, making Mgat2-IN-4 particularly suitable for concentration-response studies, prolonged cell culture exposures, and assays where reproducibility across multiple experimental sessions is critical [1]. The moderate potency (250 nM) requires appropriate concentration ranges (typically 0.1-100 μM for full dose-response curves) and is well-suited for target validation studies where extreme potency is not the primary requirement [1].

Comparative Pharmacology Studies Investigating Chemical Scaffold Effects on MGAT2 Inhibition

Mgat2-IN-4 serves as a valuable comparator tool for studies examining the pharmacological consequences of distinct MGAT2 inhibitor chemical scaffolds. The pyridinone core of Mgat2-IN-4 differs fundamentally from the dihydropyridinone scaffold of BMS-963272 and the subsequent clinical candidate BMS-986172, enabling researchers to distinguish scaffold-specific effects from target-mediated pharmacology [1]. Mgat2-IN-4 is particularly useful in experiments designed to assess whether observed phenotypes in metabolic disease models (obesity, diabetes, NASH) are conserved across structurally distinct MGAT2 inhibitors, thereby strengthening target validation claims [1][3].

Metabolic Disease Research in Obesity, Type 2 Diabetes, and NASH Models

Mgat2-IN-4 is explicitly indicated for research applications in obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH), based on the established role of MGAT2 in dietary triglyceride absorption and the metabolic benefits observed with MGAT2 inhibition in preclinical models [1][3]. The compound's documented liver metabolic stability supports its use in hepatocyte-based assays and in vivo studies where hepatic clearance is a consideration [1]. Researchers investigating the gut-liver axis, intestinal lipid absorption, or the effects of MGAT2 inhibition on incretin hormone secretion (GLP-1, PYY) may find Mgat2-IN-4 suitable for proof-of-concept studies, though users should note that in vivo efficacy data specific to Mgat2-IN-4 are not publicly available and should be empirically established [3].

Assay Development and High-Throughput Screening Counter-Screening Applications

Mgat2-IN-4 is appropriate for use as a reference inhibitor in MGAT2 assay development, including LC/MS-based biochemical assays that directly measure diacylglycerol production from 2-monoacylglycerol substrate [1]. The compound's moderate potency (250 nM) and chemical stability make it a reliable positive control for assay validation and inter-plate normalization. Additionally, Mgat2-IN-4 may serve as a counter-screening tool in high-throughput screening campaigns targeting other acyltransferases (DGAT1, DGAT2), where confirmation of MGAT2 selectivity is required, though users should note the absence of direct selectivity profiling data for this specific compound and design appropriate orthogonal assays accordingly [1][4].

Technical Documentation Hub

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